![molecular formula C13H21N3O3S B5646803 4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5646803.png)
4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide
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Overview
Description
4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide is a compound of interest in the field of medicinal chemistry due to its structural features, which suggest potential for various biological activities. Research on similar compounds has explored their synthesis, molecular structures, and potential applications in therapeutic contexts.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the catalytic enantioselective addition of dimethylzinc to halogenated acetophenones, utilizing chiral ligands in the presence of titanium tetraisopropoxide for asymmetric synthesis (Forrat, Ramón, & Yus, 2007).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, helps in understanding the reactive sites and the nature of molecular interactions within the compound. For example, studies on novel piperazine derivatives have employed single-crystal X-ray diffraction and DFT calculations to elucidate their structural characteristics (Kumara et al., 2017).
properties
IUPAC Name |
4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHBNILZEKIKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
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